molecular formula C20H22N2O2S B2887274 4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide CAS No. 687569-68-2

4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide

Cat. No.: B2887274
CAS No.: 687569-68-2
M. Wt: 354.47
InChI Key: LMBLIZFCFRVBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}benzamide is a synthetic indole derivative supplied for research and development purposes. Indole-based compounds are a significant area of investigation in medicinal chemistry and are frequently studied for their potential bioactive properties. Research on analogous structures suggests this class of molecules may be of interest for in silico and computational studies, including molecular docking to predict interactions with biological targets such as enzymes . The presence of both the indole ring system and the sulfanylethyl bridge in its structure offers a versatile scaffold for chemical modification and structure-activity relationship (SAR) studies. Researchers can explore its potential as a key intermediate in the synthesis of more complex molecules or as a candidate for screening in various biochemical assays. This product is intended for use by qualified laboratory personnel only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only and is not intended as a recommendation for any specific application. Researchers should conduct their own safety and efficacy evaluations prior to use. The product must be handled in accordance with applicable laboratory safety protocols, and all necessary personal protective equipment should be worn.

Properties

IUPAC Name

4-ethoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-24-16-10-8-15(9-11-16)20(23)21-12-13-25-19-14(2)22-18-7-5-4-6-17(18)19/h4-11,22H,3,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBLIZFCFRVBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Para-substituted analogs (e.g., 4-ethoxy, 4-chloro) may exhibit better target engagement than ortho-substituted derivatives (e.g., 2-fluoro, 2-chloro) due to reduced steric hindrance .

Arp2/3 Inhibition

  • CK-666 Analogs : Compounds 59 (3-bromo substitution) and 69 (2,4-dichloro substitution) show superior in vivo efficacy to CK-666, suggesting halogenated benzamides enhance target binding .
  • 4-Chloro Analogs : Compound 7 () shares the 2-methylindole-sulfanyl ethyl backbone with the target compound but lacks the ethoxy group, possibly reducing metabolic stability compared to the ethoxy derivative .

Solubility and Formulation

  • CK-666 : Formulated in DMSO at 8.5 mM due to moderate solubility, whereas ethoxy or methoxy substitutions (e.g., Rip-B, ) may improve aqueous solubility .
  • Rip-B vs. Rip-D : The 2-hydroxy group in Rip-D reduces yield (34% vs. 80% for Rip-B), likely due to steric challenges during synthesis .

Physicochemical Properties

Property 4-Ethoxy Target Compound 4-Chloro (Compound 7) CK-666 (2-Fluoro) Rip-B 2-Chloro ()
Molecular Weight ~350 (estimated) 299.8 298.3 315.4 328.8
LogP (Predicted) ~3.5 3.8 3.2 2.9 3.9
Hydrogen Bond Donors 2 2 2 1 2
Melting Point (°C) Not reported Not reported Not reported 90 Not reported

Analysis :

  • Higher LogP values in chloro-substituted analogs (e.g., 3.8–3.9) may correlate with prolonged half-lives but risk hepatotoxicity .

Biological Activity

4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described by its molecular formula C20H24N2O2SC_{20}H_{24}N_2O_2S. The compound features an ethoxy group and a sulfanyl moiety attached to an indole structure, which is known for its diverse biological properties.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. This inhibition enhances insulin-stimulated glucose uptake, suggesting potential applications in treating type 2 diabetes mellitus and obesity .
  • Antioxidant Activity : Indole derivatives are often associated with antioxidant properties, which may contribute to cellular protection against oxidative stress.

Biological Activity and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Key findings include:

Table 1: Summary of Biological Activities

Activity Description Reference
PTP1B InhibitionHigh inhibitory activity (IC50 = 0.07 μM) on PTP1B, enhancing glucose uptake
Antioxidant EffectsPotential to scavenge free radicals and reduce oxidative stress
Cytotoxicity AssessmentExhibited no significant cytotoxicity in cell viability assays
Anti-inflammatory PropertiesMay modulate inflammatory pathways through NF-kB inhibition

Case Studies

A notable case study involved the evaluation of a series of indole derivatives for their effects on glucose metabolism. One derivative demonstrated significant enhancement in insulin sensitivity without cytotoxic effects, highlighting the therapeutic potential of such compounds in metabolic disorders .

Another study explored the anti-inflammatory properties of indole-based compounds, revealing their ability to inhibit the nuclear factor kappa B (NF-kB) pathway, which plays a crucial role in inflammation and immune responses .

Q & A

Q. Critical Steps :

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate the product.
  • Purity Validation : HPLC (≥95% purity) and LC-MS confirm chemical identity .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.35–2.42 ppm (2-methylindole CH₃), δ 3.60–3.61 ppm (ethyl spacer CH₂), and δ 7.27–7.90 ppm (aromatic protons) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals at ~166 ppm (amide C=O) and ethoxy carbons at ~63–65 ppm .
  • Mass Spectrometry : HRMS (EI) provides exact mass matching (e.g., [M⁺] = 312.10365 for a chloro-analog) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, validating bond lengths and angles .

Advanced: How can structural modifications enhance biological activity, and what methodological frameworks guide optimization?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, enhancing enzyme inhibition (e.g., Arp2/3 complex inhibition as seen in CK-666 analogs) .
    • Ethoxy vs. Methoxy : Ethoxy’s larger size may improve lipophilicity and membrane permeability .
  • SAR Studies :
    • In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs .
    • In Vitro Assays : Dose-response curves (IC₅₀ values) validate activity against cancer cell lines or microbial strains .

Q. Example Optimization :

ModificationBioactivity ChangeReference
Chloro at benzamideIncreased Arp2/3 inhibition
Methoxy at indoleReduced cytotoxicity

Advanced: How can computational models resolve contradictions in binding affinity data across assays?

Methodological Answer:

  • Data Integration : Combine molecular dynamics (MD) simulations (GROMACS) with experimental SPR (surface plasmon resonance) to assess binding kinetics under varying pH/temperature .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG values for mutations, explaining discrepancies between enzyme inhibition and cellular activity .
  • Case Study : A chloro-analog showed high in vitro IC₅₀ but low cellular uptake due to poor solubility. MD simulations guided PEGylation to improve bioavailability .

Advanced: What experimental strategies elucidate the compound’s mechanism of action in cell signaling pathways?

Methodological Answer:

  • Target Identification :
    • Pull-Down Assays : Biotinylated probes isolate protein targets from lysates, identified via LC-MS/MS .
    • Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) screen for inhibition .
  • Pathway Analysis :
    • Western Blotting : Track phosphorylation changes in signaling nodes (e.g., Akt, ERK) .
    • siRNA Knockdown : Confirm target dependency (e.g., Arp2/3 complex in cell migration) .

Key Finding : Related indole-benzamides inhibit Arp2/3-mediated actin polymerization (IC₅₀ = 1–5 μM), blocking cancer cell metastasis .

Advanced: How are crystallographic data analyzed to resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • Data Collection : High-resolution (≤1.0 Å) X-ray diffraction at synchrotrons (e.g., APS or ESRF) .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
  • Validation :
    • Ramachandran Plots : Ensure >95% residues in allowed regions.
    • MoPro : Detects electron density mismatches for flexible groups (e.g., ethoxy side chains) .

Example : A chloro-analog’s crystal structure revealed a bent conformation critical for binding the Arp2/3 hydrophobic pocket .

Advanced: What strategies mitigate synthetic challenges like low yields in multi-step reactions?

Methodological Answer:

  • Optimization Parameters :

    StepChallengeSolution
    Indole sulfanylationCompeting dimerizationUse N-protected indoles
    Amide couplingHydrolysisAnhydrous conditions (e.g., THF)
  • Process Analytics :

    • In Situ IR : Monitors reaction progress (e.g., carbonyl peak at 1680 cm⁻¹) .
    • DoE (Design of Experiments) : Identifies optimal temperature/pH for coupling (e.g., 0–5°C, pH 8–9) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.